

2-Allyl-4-nitrophenol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Allyl-4-nitrophenol

Cat. No.: B094914

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In-Depth Technical Guide: 2-Allyl-4-nitrophenol

CAS Number: 19182-96-8 Molecular Formula: C9H9NO3

This technical guide provides a comprehensive overview of **2-Allyl-4-nitrophenol**, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, detailed synthesis protocols, spectroscopic data, and toxicological profile, presenting quantitative data in structured tables and logical workflows as diagrams.

Physicochemical and Toxicological Properties

2-Allyl-4-nitrophenol is a substituted phenol derivative containing both an allyl and a nitro functional group. These groups significantly influence its chemical reactivity and biological activity. The nitro group, being strongly electron-withdrawing, increases the acidity of the phenolic proton, while the allyl group provides a site for various chemical modifications.

Table 1: Physicochemical Properties of 2-Allyl-4-nitrophenol



Property	Value	Source
Molecular Weight	179.17 g/mol	[PubChem][1]
IUPAC Name	4-nitro-2-(prop-2-en-1- yl)phenol	[PubChem][1]
CAS Number	19182-96-8	[PubChem][1]
Molecular Formula	С9Н9NО3	[PubChem][1]
XLogP3 (Computed)	2.5	[PubChem][1]
Monoisotopic Mass	179.058243149 Da	[PubChem][1][2]

Table 2: Toxicological Profile based on GHS Classification

Hazard Statement	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Source: [PubChem][1]

Synthesis of 2-Allyl-4-nitrophenol

The most established method for synthesizing **2-Allyl-4-nitrophenol** is a two-step process. The first step involves the Williamson ether synthesis to form the intermediate, **1-**(allyloxy)-4-nitrobenzene. The second step is a thermal Claisen rearrangement to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(allyloxy)-4-nitrobenzene (Williamson Ether Synthesis)

This procedure involves the O-alkylation of 4-nitrophenol with an allyl halide in the presence of a base.



• Materials: 4-nitrophenol, allyl bromide, potassium carbonate (K2CO3), acetone.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
- Add allyl bromide (1.2 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by recrystallization from ethanol/water to yield
 1-(allyloxy)-4-nitrobenzene as a solid.

Step 2: Synthesis of **2-Allyl-4-nitrophenol** (Claisen Rearrangement)

This is a thermal[1][1]-sigmatropic rearrangement of the allyl phenyl ether intermediate.

 Materials: 1-(allyloxy)-4-nitrobenzene, high-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether).

Procedure:

- Place 1-(allyloxy)-4-nitrobenzene (1.0 eq) in a flask containing a high-boiling solvent such as N,N-diethylaniline.
- Heat the mixture under a nitrogen atmosphere to a temperature of approximately 200-220
 °C.
- Maintain this temperature for 2-4 hours. The progress of the intramolecular rearrangement should be monitored by TLC.

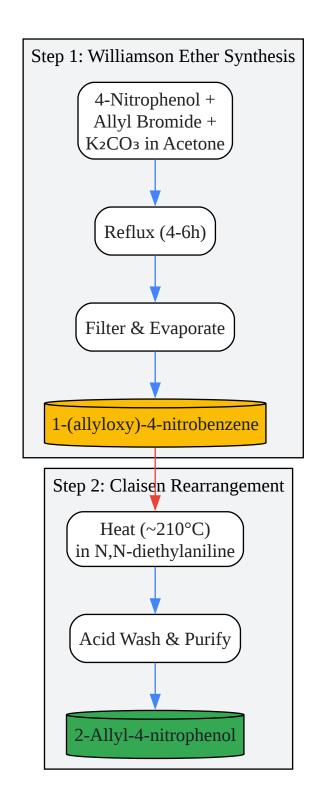






- Upon completion, cool the reaction mixture to room temperature.
- Dissolve the mixture in a suitable organic solvent like diethyl ether and wash with dilute hydrochloric acid (e.g., 2M HCl) to remove the solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- The crude **2-Allyl-4-nitrophenol** can be purified by column chromatography on silica gel.





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Synthetic workflow for **2-Allyl-4-nitrophenol**.

Spectroscopic Data for Structural Elucidation



The structure of **2-Allyl-4-nitrophenol** is confirmed using standard spectroscopic techniques. Below are the expected and reported data based on analysis of its constituent functional groups and data from related compounds.

Table 3: Spectroscopic Data of 2-Allyl-4-nitrophenol

Technique	Feature	Expected Chemical Shift <i>l</i> Frequency
¹H NMR	-OH (phenolic)	~10-11 ppm (broad singlet)
Ar-H (protons on the ring)	~7.0-8.2 ppm (multiplets)	
-CH= (vinyl proton)	~5.9-6.1 ppm (multiplet)	_
=CH ₂ (terminal vinyl protons)	~5.1-5.3 ppm (multiplet)	_
Ar-CH ₂ - (allyl methylene)	~3.4-3.6 ppm (doublet)	_
¹³ C NMR	Ar-C-OH	~155-160 ppm
Ar-C-NO ₂	~140-145 ppm	
Ar-C (unsubstituted)	~115-130 ppm	_
Ar-C-Allyl	~125-130 ppm	_
-CH=	~135-140 ppm	_
=CH ₂	~115-120 ppm	_
Ar-CH ₂ -	~30-35 ppm	_
FT-IR	O-H stretch (phenolic)	3200-3500 cm ⁻¹ (broad)
C-H stretch (aromatic)	3000-3100 cm ⁻¹	
C-H stretch (aliphatic)	2850-3000 cm ⁻¹	_
C=C stretch (aromatic)	~1600, ~1470 cm ⁻¹	_
N=O stretch (asymmetric)	1500-1550 cm ⁻¹	_
N=O stretch (symmetric)	1330-1370 cm ⁻¹	_



Note: Expected values are estimated based on standard chemical shift and frequency tables. Experimental values may vary based on solvent and other conditions.

Biological Activity and Metabolic Pathway

Specific toxicological and metabolic pathway studies for **2-Allyl-4-nitrophenol** are limited. However, the biological effects can be largely inferred from its close structural analog, 4-nitrophenol.

Mechanism of Toxicity

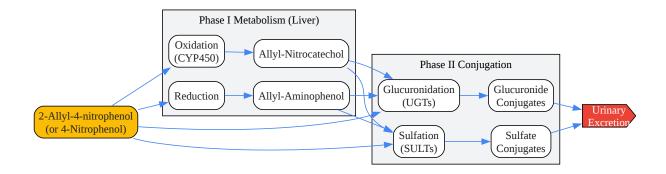
The toxicity of nitrophenols is often linked to their ability to act as uncoupling agents of oxidative phosphorylation, disrupting the mitochondrial proton gradient and cellular energy production. The primary health concerns associated with 4-nitrophenol exposure include irritation to the eyes, skin, and respiratory tract. Systemic effects can include headache, drowsiness, and cyanosis, which is a result of methemoglobin formation in the blood.[3] The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and lipid peroxidation.[1][4]

Metabolic Pathway

The metabolism of nitrophenols primarily occurs in the liver through Phase I and Phase II reactions. Based on studies with 4-nitrophenol in rats, the parent compound undergoes oxidation and reduction, followed by conjugation for excretion.[5]

- Phase I Reactions:
 - Oxidation: Cytochrome P450 enzymes (like CYP2E1) can hydroxylate the ring to form catechols (e.g., 4-nitrocatechol).
 - Reduction: The nitro group can be reduced to form an amino group, yielding aminophenols (e.g., 4-aminophenol).
- Phase II Reactions: The parent compound and its Phase I metabolites are made more watersoluble through conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) before being excreted in the urine.[5]





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Proposed metabolic pathway for **2-Allyl-4-nitrophenol**.

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